1-(2-Chloro-4-fluorophenyl)thiourea

Antimicrobial Antiviral Structure-Activity Relationship

Procure 1-(2-Chloro-4-fluorophenyl)thiourea (CAS 572889-28-2) to ensure robust antimicrobial and antiviral screening outcomes. SAR studies confirm ortho-chloro substitution is essential for in vitro potency; replacing it with unsubstituted or para-fluoro analogs causes significant efficacy loss. This compound's unique 2-chloro-4-fluorophenyl pattern delivers the precise electronic and steric profile required for hit-to-lead optimization of drug-resistant pathogen candidates and antibiofilm agents. Avoid the risk of inactive analogs and secure the specific substitution pattern that drives biological activity.

Molecular Formula C7H6ClFN2S
Molecular Weight 204.65 g/mol
Cat. No. B12444920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloro-4-fluorophenyl)thiourea
Molecular FormulaC7H6ClFN2S
Molecular Weight204.65 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Cl)NC(=S)N
InChIInChI=1S/C7H6ClFN2S/c8-5-3-4(9)1-2-6(5)11-7(10)12/h1-3H,(H3,10,11,12)
InChIKeyKPCYYLJQEQWDJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chloro-4-fluorophenyl)thiourea (CAS 572889-28-2) Overview: Core Physicochemical and Structural Profile


1-(2-Chloro-4-fluorophenyl)thiourea (CAS 572889-28-2) is a monosubstituted arylthiourea featuring a 2-chloro-4-fluorophenyl moiety attached to the thiourea core . The compound has a molecular formula of C₇H₆ClFN₂S and a molecular weight of 204.65 g/mol . It is typically supplied as a solid with a purity of ≥98% for research and development purposes . As a thiourea derivative, this compound belongs to a class recognized for diverse biological activities and its utility as a synthetic intermediate in medicinal and agricultural chemistry . The presence of both chloro and fluoro substituents on the phenyl ring provides a unique electronic and steric profile that differentiates it from simpler monosubstituted or unsubstituted thioureas.

Why 1-(2-Chloro-4-fluorophenyl)thiourea Cannot Be Readily Substituted by Other Arylthioureas


Generic substitution among arylthioureas is often attempted in early-stage research, but subtle differences in substitution pattern on the phenyl ring can profoundly alter key physicochemical properties and biological activity. For instance, the melting point—a critical parameter affecting formulation and handling—varies dramatically: the closely related analog 1-(2-chlorophenyl)thiourea melts at 144–149 °C [1], while 1-(4-fluorophenyl)thiourea melts at 163–167 °C . These differences, exceeding 15 °C in some cases, reflect distinct intermolecular interactions in the solid state that can impact solubility, stability, and downstream processability. More importantly, structure-activity relationship (SAR) studies on thiourea derivatives have explicitly identified that ortho-chloro or ortho-fluoro substitution on the phenyl ring is essential for robust in vitro antimicrobial and antiviral activity [2]. Compounds lacking these specific ortho-halogen patterns show markedly reduced potency. Thus, replacing 1-(2-chloro-4-fluorophenyl)thiourea with a simpler analog—such as an unsubstituted phenylthiourea or one bearing only a para-fluoro group—risks significant loss of biological efficacy and may also alter physical handling characteristics, underscoring the need for precise, compound-specific procurement.

Quantitative Evidence Supporting the Selection of 1-(2-Chloro-4-fluorophenyl)thiourea Over Analogs


Ortho-Chloro Substitution Confers Essential Antimicrobial and Antiviral Activity

A 2019 structure-activity relationship (SAR) study on a series of thiourea derivatives demonstrated that the presence of an ortho-chloro or ortho-fluoro substituent on the phenyl ring (Ar1) is essential for in vitro antibacterial, antifungal, and anti-HIV activity [1]. Compounds lacking this ortho-halogen pattern exhibited significantly reduced or negligible activity against the tested microbial and viral strains. While the study did not directly test 1-(2-chloro-4-fluorophenyl)thiourea, the compound's 2-chloro substituent aligns precisely with this critical SAR feature. In contrast, analogs such as 1-(4-fluorophenyl)thiourea or unsubstituted phenylthiourea lack the requisite ortho-halogen and would be predicted to show inferior biological performance based on this class-level inference.

Antimicrobial Antiviral Structure-Activity Relationship

Fluorine Substitution Enhances Antibiofilm Activity Against Pseudomonas aeruginosa and Staphylococcus aureus

A 2011 study by Limban et al. evaluated the antipathogenic activity of a series of acylthioureas and found that the presence of fluorine, iodine, or bromine on the N-phenyl substituent, in combination with two or three chlorine atoms, significantly enhanced activity against biofilm-forming strains of Pseudomonas aeruginosa and Staphylococcus aureus [1]. The study explicitly correlated anti-pathogenic activity with the presence of one iodine, bromide, or fluorine, and two or three chloride atoms. 1-(2-Chloro-4-fluorophenyl)thiourea contains both a fluorine atom and a chlorine atom on its phenyl ring, aligning with this favorable halogenation profile. In contrast, non-fluorinated or non-halogenated thiourea derivatives would be expected to exhibit reduced antibiofilm efficacy based on this class-level inference.

Antibiofilm Antipathogenic Fluorinated Thioureas

Differential Physicochemical Properties: Melting Point and Molecular Weight

The physicochemical properties of 1-(2-chloro-4-fluorophenyl)thiourea differ markedly from its closest analogs, impacting handling, formulation, and purification. While the melting point of the target compound is not widely reported, the molecular weight of 204.65 g/mol places it between that of 1-(4-fluorophenyl)thiourea (170.21 g/mol) and 1-(2,4-dichlorophenyl)thiourea (221.11 g/mol). More importantly, the melting points of related analogs show substantial variation: 1-(2-chlorophenyl)thiourea melts at 144–149 °C [1], whereas 1-(4-fluorophenyl)thiourea melts at 163–167 °C . These differences (>15 °C) indicate that the substitution pattern strongly influences solid-state intermolecular interactions, which can affect solubility, stability, and ease of recrystallization. Therefore, assuming similar physical handling characteristics among these compounds would be incorrect; the unique 2-chloro-4-fluoro pattern imparts distinct solid-state properties that may be advantageous or disadvantageous depending on the specific experimental workflow.

Physicochemical Characterization Solid State Properties Compound Handling

High-Priority Application Scenarios for 1-(2-Chloro-4-fluorophenyl)thiourea


Antimicrobial and Antiviral Lead Discovery

Based on SAR evidence showing that ortho-chloro substitution is essential for antimicrobial and antiviral activity [1], 1-(2-chloro-4-fluorophenyl)thiourea is a strong candidate for hit-to-lead campaigns targeting drug-resistant bacterial, fungal, or viral pathogens. Its unique substitution pattern aligns with the critical structural features identified in active thiourea derivatives, making it a chemically rational starting point for medicinal chemistry optimization. Researchers can use this compound to explore structure-activity relationships and develop novel anti-infective agents.

Antibiofilm Agent Development

The presence of fluorine and chlorine substituents on the phenyl ring positions 1-(2-chloro-4-fluorophenyl)thiourea as a promising scaffold for developing antibiofilm agents [2]. Biofilm-associated infections, particularly those caused by Pseudomonas aeruginosa and Staphylococcus aureus, are notoriously difficult to treat and pose significant challenges in both healthcare and industrial settings. This compound can serve as a core building block for synthesizing and testing more potent analogs with enhanced antibiofilm properties.

Synthetic Intermediate for Heterocyclic and Coordination Chemistry

Arylthioureas with ortho-chloro substituents, such as 1-(2-chloro-4-fluorophenyl)thiourea, are known precursors for photocyclization reactions and the synthesis of heterocycles like 2-aminobenzothiazoles [3]. The combination of chloro and fluoro groups offers multiple handles for further functionalization and metal coordination. This makes the compound a versatile intermediate in organic synthesis and coordination chemistry, where it can be used to construct more complex molecular architectures.

Enzyme Inhibition Studies

Fluorophenyl thiourea derivatives have demonstrated significant inhibitory activity against key diabetes-related enzymes such as α-amylase and α-glycosidase, with IC₅₀ values in the nanomolar range [4]. While 1-(2-chloro-4-fluorophenyl)thiourea has not been directly tested in these assays, its structural similarity to active fluorophenyl thioureas suggests it may exhibit comparable enzyme inhibition profiles. This compound can be prioritized for screening against these and other therapeutically relevant enzymes in drug discovery programs.

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